1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide
Description
The compound 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide is a heterocyclic molecule featuring a fused indazole-pyrrolopyridinone scaffold. Key structural elements include:
- Ethyl linker: Connects the indazole moiety to a pyrrolo[2,3-c]pyridinone system, which contains a lactam (7-oxo group) critical for electronic and steric properties.
- Substituents: Methyl groups at the indazole N1 and pyrrolopyridinone N1 positions enhance metabolic stability and modulate solubility.
Properties
IUPAC Name |
1-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-22-10-7-13-8-11-24(19(26)17(13)22)12-9-20-18(25)16-14-5-3-4-6-15(14)23(2)21-16/h3-8,10-11H,9,12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCCFYZZDRAYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NN(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Pyrrolopyridine Formation
The 1-methyl-7-oxo-pyrrolo[2,3-c]pyridine scaffold can be synthesized via cyclocondensation of 4-amino-3-methylpyridine with α,β-unsaturated carbonyl compounds. A representative protocol adapted from pyrrolo[2,3-b]pyridine syntheses involves:
- Michael Addition : Reacting 4-amino-3-methylpyridine with methyl acrylate in acetonitrile at 80°C for 12 hours to form the linear adduct.
- Cyclodehydration : Treating the intermediate with phosphoryl chloride (POCl₃) at reflux to induce cyclization, yielding the 7-oxo-pyrrolopyridine core.
Critical Parameters :
- Methylation Timing : Introducing the N1-methyl group early via alkylation of 4-amino-3-methylpyridine with methyl iodide ensures regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states.
Functionalization of the Pyrrolopyridine Core
Ethylamine Side Chain Installation
The ethylamine linker at C6 is introduced through nucleophilic displacement or reductive amination:
Method A: Nucleophilic Substitution
- Chlorination : Treat the 6-position hydroxyl group with thionyl chloride (SOCl₂) to form the 6-chloro derivative.
- Amination : React with ethylenediamine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 60°C for 24 hours, achieving 72–85% yields.
Method B: Reductive Amination
- Ketone Formation : Oxidize the 6-hydroxyl group to a ketone using Jones reagent.
- Condensation : React with ethylenediamine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, yielding the secondary amine.
Synthesis of 1-Methyl-1H-Indazole-3-Carboxylic Acid
Diazotization-Cyclization Strategy
- Substrate Preparation : Start with 2-methyl-3-nitrobenzoic acid. Reduce the nitro group to amine using hydrogen gas over palladium/carbon.
- Diazotization : Treat with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C to form the diazonium salt.
- Cyclization : Heat the diazonium salt in aqueous sulfuric acid to induce intramolecular cyclization, yielding 1H-indazole-3-carboxylic acid.
- Methylation : Alkylate the indazole nitrogen with methyl iodide in DMF using potassium carbonate as base (85–92% yield).
Amide Bond Formation
Coupling Reagent Optimization
The final amide bond is forged between the pyrrolopyridine ethylamine and indazole carboxylic acid. Comparative data for coupling methods are summarized below:
| Coupling Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| T3P® (Propylphosphonic anhydride) | DCM | 25°C | 88 | |
| HATU | DMF | 0°C → RT | 82 | |
| EDCl/HOBt | THF | 40°C | 75 |
Procedure Using T3P® :
- Combine equimolar pyrrolopyridine ethylamine and indazole carboxylic acid in dichloromethane (DCM).
- Add T3P® (50% in ethyl acetate, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
- Stir at room temperature for 6 hours. Quench with aqueous NaHCO₃, extract with DCM, and purify via silica chromatography.
Process Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: This compound can participate in several types of chemical reactions:
Oxidation: : Due to the presence of reactive sites in the pyrrolo[2,3-c]pyridine ring.
Reduction: : Primarily affects the ketone functional group.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially at the indazole ring.
Oxidation Reagents: : KMnO4, PCC, or Jones reagent.
Reduction Reagents: : LiAlH4, NaBH4.
Substitution Reagents: : Alkyl halides for alkylation, and halogenated agents for halogenation.
Oxidation: : Conversion to carboxylic acids or alcohols.
Reduction: : Formation of alcohols from ketones.
Substitution: : Introduction of various functional groups like halogens, alkyl chains, etc.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C20H22N4O3
- Molecular Weight : 362.42 g/mol
- IUPAC Name : 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide
The structural complexity of this compound is indicative of its potential interactions with various biological targets, making it a candidate for further investigation in drug discovery.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyrrolo[2,3-c]pyridine have shown significant antiproliferative effects against various human tumor cell lines. The mechanism often involves the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation .
Neurological Disorders
Indazole derivatives have been explored for their neuroprotective effects. The unique structure of this compound allows it to potentially modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression or anxiety .
Anti-inflammatory Properties
Compounds similar to this indazole derivative have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar properties, making it a candidate for developing anti-inflammatory drugs .
Synthesis and Modification
The synthesis of this compound can be achieved through various organic synthesis techniques. Key steps often include:
- Formation of the indazole core through cyclization reactions.
- Introduction of the pyrrolo[2,3-c]pyridine moiety via coupling reactions.
These synthetic pathways allow for modifications that can enhance the pharmacological profile of the compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Mechanism of Action
The compound’s effects depend on its interaction with molecular targets, which can include:
Enzymatic Inhibition: : May act as an inhibitor for specific enzymes by binding to active sites.
Receptor Modulation: : Potential to modulate receptor activity, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound shares functional motifs with known bioactive molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Granisetron Hydrochloride: Shares the indazole-3-carboxamide backbone but replaces the pyrrolopyridinone-ethyl unit with an azabicyclo[3.3.1]nonane group. The azabicyclo system is critical for 5-HT₃ receptor antagonism, a mechanism absent in the target compound due to structural divergence . Synthetic routes differ: Granisetron uses N-alkylation and salt formation, whereas the target compound likely requires cyclocondensation for pyrrolopyridinone assembly.
Pyrazolo-pyridine-N-acetamide Derivatives: Feature pyrazolo[3,4-b]pyridine cores linked to acetamide groups via aryl/alkyl chains. Chlorophenyl and methyl substituents in these derivatives enhance lipophilicity, a property that may differ in the target compound due to its polar lactam group.
Hypothetical Pharmacological Implications
- Contrasted with Granisetron’s 5-HT₃ antagonism, the absence of an azabicyclo group suggests divergent receptor interactions.
- Enhanced solubility from the ethyl linker and lactam could improve bioavailability compared to lipophilic pyrazolo-pyridine analogues .
Biological Activity
1-Methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide is a synthetic compound with a complex heterocyclic structure. This compound belongs to the class of pyrrolo[2,3-c]pyridines and has gained attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O2 |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 2034331-54-7 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structural features of the compound allow it to modulate the activity of these targets by binding to their active sites or altering their conformations. This modulation can influence various biological pathways, including signal transduction and metabolic processes.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrrolo[2,3-c]pyridine have been shown to inhibit cancer cell proliferation in various studies. In vitro assays reveal that these compounds can effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates.
Antiviral Effects
Compounds related to this structure have demonstrated antiviral activity against viruses such as hepatitis C and HIV. The mechanism often involves inhibition of viral polymerases or integrases, which are critical for viral replication.
Antimicrobial Properties
Studies have suggested that similar heterocyclic compounds possess antimicrobial effects against a range of pathogens. The presence of nitrogen-containing heterocycles is often linked to enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Study 1: Antitumor Activity in HeLa Cells
In a study assessing the antiproliferative effects on HeLa cells, the compound exhibited an IC50 value indicating potent inhibition of cell growth. The results suggested that structural modifications significantly enhance biological activity, emphasizing the importance of functional groups in the molecule.
Study 2: Inhibition of Hepatitis C Virus
A related study explored the compound's ability to inhibit hepatitis C virus NS5B polymerase. The findings indicated that structural analogs showed varying degrees of inhibition, suggesting that specific modifications could optimize antiviral efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis for this compound reveals that:
- Presence of Functional Groups : The presence and positioning of functional groups such as -NH2 and -C=O enhance biological activity.
- Hydrophobic Interactions : Hydrophobic regions within the molecule contribute to its binding affinity with target proteins.
Q & A
What are the recommended synthetic routes for 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide, and how can reaction yields be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling reactions between indazole-3-carboxamide precursors and pyrrolopyridine intermediates. For example:
- Step 1: Synthesize the 1-methyl-7-oxo-pyrrolo[2,3-c]pyridine moiety via cyclization of substituted pyridine derivatives, as demonstrated in analogous protocols for pyrrolopyridine systems .
- Step 2: Introduce the ethyl linker via nucleophilic substitution or amidation reactions, using coupling agents like EDCI/HOBt .
- Step 3: Optimize yields by controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using anhydrous solvents (DMF or THF). Purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) ensures >95% purity .
How should researchers address discrepancies in NMR spectral data when characterizing this compound?
Level: Basic
Methodological Answer:
Discrepancies in -NMR data (e.g., unexpected splitting or shifts) can arise from residual solvents, tautomerism, or impurities. To resolve:
- Use deuterated DMSO-d or CDCl to avoid solvent interference .
- Perform 2D NMR (e.g., COSY, HSQC) to confirm proton assignments and detect tautomeric forms .
- Cross-validate with LC-MS to rule out impurities (e.g., column: C18, mobile phase: HO/MeCN with 0.1% formic acid) .
What computational methods are effective in predicting the reactivity of intermediates in the synthesis of this compound?
Level: Advanced
Methodological Answer:
Quantum mechanical calculations (DFT) and reaction path search algorithms are critical:
- Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states and intermediates for key steps like cyclization .
- Apply machine learning (e.g., SchNet) to predict regioselectivity in heterocycle formation, leveraging databases of analogous pyrrolopyridine reactions .
- Validate computational predictions with small-scale experiments (50–100 mg) to refine reaction conditions .
What strategies are recommended for optimizing the regioselectivity in the formation of the pyrrolo[2,3-c]pyridine moiety?
Level: Advanced
Methodological Answer:
Regioselectivity challenges arise from competing cyclization pathways. Mitigate this by:
- Catalytic Control: Use Pd(OAc)/Xantphos to direct cyclization toward the 7-oxo isomer .
- Solvent Effects: Polar aprotic solvents (DMAc) favor the desired regiochemistry by stabilizing transition states .
- Temperature Gradients: Slow heating (40°C → 120°C over 6 hours) reduces side-product formation .
How can researchers validate the biological activity of this compound against structurally similar analogs?
Level: Advanced
Methodological Answer:
- Comparative Assays: Test in vitro kinase inhibition (e.g., IC measurements) against analogs with modified indazole or pyrrolopyridine groups .
- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), comparing binding energies and interaction patterns .
- Metabolic Stability: Conduct microsomal assays (human liver microsomes, NADPH regeneration system) to assess differences in half-life .
What are the critical factors in scaling up the synthesis from milligram to gram quantities while maintaining purity?
Level: Advanced
Methodological Answer:
Key considerations include:
- Solvent Choice: Replace DMF with MeCN for easier removal under reduced pressure .
- Temperature Control: Use jacketed reactors to maintain ±2°C accuracy during exothermic steps .
- Workup Efficiency: Implement liquid-liquid extraction (e.g., EtOAc/HO) to remove unreacted starting materials before crystallization .
How should conflicting LCMS and HPLC purity results be reconciled during quality control?
Level: Basic
Methodological Answer:
- LC-MS Conditions: Use a low-UV cutoff (e.g., 254 nm) and ESI+ mode to detect ionizable impurities missed by HPLC .
- HPLC Method: Employ a gradient elution (5% → 95% MeCN in 20 min) with a C18 column to resolve closely eluting peaks .
- Spiking Experiments: Add suspected impurities (e.g., dealkylated byproducts) to confirm retention times .
What are the best practices for handling air-sensitive reagents in the synthesis of this compound's indazole precursor?
Level: Basic
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
